molecular formula C13H22ClNO B1421853 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride CAS No. 1305712-13-3

2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride

Cat. No.: B1421853
CAS No.: 1305712-13-3
M. Wt: 243.77 g/mol
InChI Key: KXPUFVRIECXOKR-UHFFFAOYSA-N
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Description

2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C13H22ClNO and a molecular weight of 243.77 g/mol. It is also known by its IUPAC name, 2-(4-isobutoxyphenyl)-2-propanamine hydrochloride . This compound is a dissociative research chemical and has been studied for various applications in scientific research.

Preparation Methods

The synthesis of 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-isobutoxybenzaldehyde with nitroethane to form 4-isobutoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-(4-isobutoxyphenyl)-2-propanamine, which is subsequently converted to its hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of certain neurotransmitter receptors. This modulation can lead to altered perception, cognition, and mood . The exact pathways and molecular targets involved are still under investigation, but it is thought to affect glutamate and NMDA receptors .

Comparison with Similar Compounds

2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride can be compared with other dissociative research chemicals, such as:

    Ketamine: Known for its anesthetic and antidepressant properties.

    Methoxetamine: A dissociative anesthetic with similar effects to ketamine.

    Phencyclidine (PCP): A dissociative drug with potent effects on the central nervous system

Properties

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-10(2)9-15-12-7-5-11(6-8-12)13(3,4)14;/h5-8,10H,9,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPUFVRIECXOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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